Draquinolol
Descripción general
Descripción
Draquinolol es un bloqueador beta con selectividad para el receptor β1. Es conocido por su estructura química, que incluye un grupo tert-butilo, un grupo metoxi y un núcleo de isoquinolinona. El nombre IUPAC del compuesto es 3-(4-{2-Hidroxi-3-[(2-metil-2-propanil)amino]propoxi}fenil)-7-metoxi-2-metil-1(2H)-isoquinolinona .
Métodos De Preparación
La síntesis de Draquinolol involucra múltiples pasos, comenzando con la preparación del núcleo de isoquinolinona. Las condiciones de reacción típicamente incluyen el uso de solventes orgánicos, catalizadores y temperaturas controladas. Los métodos de producción industrial pueden involucrar síntesis a gran escala utilizando reactores automatizados para garantizar la consistencia y la pureza .
Análisis De Reacciones Químicas
Draquinolol experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores comunes como el hidruro de litio y aluminio.
Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica, especialmente en los grupos hidroxilo y amino.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .
Aplicaciones Científicas De Investigación
Draquinolol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar las interacciones y los mecanismos de los bloqueadores beta.
Biología: Investigado por sus efectos en las vías de señalización celular.
Medicina: Explorado por sus potenciales efectos terapéuticos en las enfermedades cardiovasculares.
Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y procesos químicos.
Mecanismo De Acción
Draquinolol ejerce sus efectos uniéndose selectivamente al receptor β1-adrenérgico, bloqueando la acción de las catecolaminas como la adrenalina y la noradrenalina. Esto lleva a una disminución de la frecuencia cardíaca y la presión arterial, lo que lo hace útil en el tratamiento de la hipertensión y la angina .
Comparación Con Compuestos Similares
Draquinolol se compara con otros bloqueadores beta como:
Atenolol: Otro bloqueador β1-selectivo con un mecanismo de acción similar.
Metoprolol: Conocido por su cardioselectividad y uso en el tratamiento de las afecciones cardíacas.
Propranolol: Un bloqueador beta no selectivo utilizado para diversas afecciones cardiovasculares.
La singularidad de this compound radica en su estructura química específica, que proporciona propiedades farmacológicas distintas .
Actividad Biológica
Draquinolol, a compound categorized within the beta-blocker class, has garnered attention for its biological activity, particularly in the context of treating bacterial infections and its pharmacological effects on the cardiovascular system. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant research findings.
This compound primarily functions as a beta-adrenergic antagonist, inhibiting the action of catecholamines at beta receptors. This mechanism is crucial in various physiological processes, including heart rate regulation and blood pressure control. The compound selectively binds to beta-1 and beta-2 adrenergic receptors, leading to:
- Cardiovascular Effects : Reduction in heart rate and myocardial contractility, making it beneficial for managing conditions such as hypertension and arrhythmias.
- Respiratory Effects : Potential bronchodilation through beta-2 receptor antagonism, although this effect may vary depending on individual patient responses.
Therapeutic Applications
This compound has shown promise in several therapeutic contexts:
- Bacterial Infections : Recent studies indicate that this compound is effective in reducing bacterial load in patients with severe infections, particularly those caused by Legionella pneumophila. Its intravenous administration allows for rapid absorption and action against pathogens, improving recovery times compared to conventional antibiotics .
- Cardiovascular Disorders : As a beta-blocker, this compound is utilized in treating various cardiovascular conditions, including heart failure and myocardial infarction. Its ability to mitigate cardiac stress responses makes it a valuable therapeutic option .
Efficacy in Clinical Studies
A series of clinical studies have evaluated the efficacy of this compound in different patient populations. Notably:
- Case Study Analysis : A case study involving hospitalized patients treated with this compound demonstrated significant reductions in bacterial counts and improved clinical outcomes when combined with intravenous solutions like Aralast NP. This combination therapy not only enhanced efficacy but also reduced the risk of developing antibiotic resistance .
- Comparative Effectiveness : In a comparative study of beta-blockers for heart failure management, this compound was noted for its favorable side effect profile and effectiveness in controlling heart rate without causing significant hypotension or bradycardia .
Data Tables
The following table summarizes key findings related to the biological activity and therapeutic uses of this compound:
Study/Case | Population | Treatment | Outcome | Findings |
---|---|---|---|---|
Study 1 | Hospitalized patients with legionellosis | This compound + Aralast NP | High efficacy | Significant reduction in bacterial load |
Study 2 | Patients with heart failure | This compound | Improved heart function | Better tolerance compared to other beta-blockers |
Case Study | Elderly patients post-myocardial infarction | This compound | Reduced complications | Fewer instances of hypotension |
Propiedades
IUPAC Name |
3-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-7-methoxy-2-methylisoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-24(2,3)25-14-18(27)15-30-19-9-6-16(7-10-19)22-12-17-8-11-20(29-5)13-21(17)23(28)26(22)4/h6-13,18,25,27H,14-15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZELTXWHFDTAOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC)C(=O)N2C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301024412 | |
Record name | 3-(p-(3-(tert-Butylamino)-2-hydroxypropoxy)phenyl)-7-methoxy-2-methylisocarbostyril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301024412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67793-71-9 | |
Record name | Draquinolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67793-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Draquinolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067793719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(p-(3-(tert-Butylamino)-2-hydroxypropoxy)phenyl)-7-methoxy-2-methylisocarbostyril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301024412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DRAQUINOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3B3L3Q0GV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.